Cas no 32433-28-6 (N-(Quinolin-4-yl)acetamide)
N-(Quinolin-4-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(Quinolin-4-yl)acetamide
- Acetamide,N-4-quinolinyl-
- N-quinolin-4-ylacetamide
- N-4-Quinolinylacetamide
- SB67665
- Acetamide, N-4-quinolinyl-
- 4-Acetamidoquinoline
- SCHEMBL13113090
- 32433-28-6
- AKOS015897042
- 13PLR20HSG
- DTXSID20186178
- FT-0713822
- L10180
- 4-Acetylaminoquinoline
- UNII-13PLR20HSG
- Oprea1_514702
- CCRIS 1689
- DB-032394
-
- MDL: MFCD00474717
- Inchi: 1S/C11H10N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13,14)
- InChI Key: OEONEHOVSJDOGK-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=CN=C2C=CC=CC=12
Computed Properties
- Exact Mass: 186.0794
- Monoisotopic Mass: 186.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 42Ų
Experimental Properties
- Density: 1.242
- Melting Point: 174 ºC
- Boiling Point: 320.7°C (rough estimate)
- Refractive Index: 1.5300 (estimate)
- PSA: 41.99
N-(Quinolin-4-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005178-1g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 1g |
$183.60 | 2023-09-02 | |
| Alichem | A189005178-5g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 5g |
$552.08 | 2023-09-02 | |
| Alichem | A189005178-10g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 10g |
$823.68 | 2023-09-02 | |
| Chemenu | CM143049-5g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 5g |
$622 | 2021-08-05 | |
| Chemenu | CM143049-10g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 10g |
$968 | 2021-08-05 | |
| Chemenu | CM143049-1g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 1g |
$222 | 2023-02-17 | |
| Crysdot LLC | CD11145347-5g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95+% | 5g |
$658 | 2024-07-15 | |
| Crysdot LLC | CD11145347-10g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95+% | 10g |
$1027 | 2024-07-15 | |
| Ambeed | A337584-1g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95+% | 1g |
$200.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733258-1g |
n-(Quinolin-4-yl)acetamide |
32433-28-6 | 98% | 1g |
¥2100.00 | 2024-08-02 |
N-(Quinolin-4-yl)acetamide Suppliers
N-(Quinolin-4-yl)acetamide Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on N-(Quinolin-4-yl)acetamide
Professional Introduction to N-(Quinolin-4-yl)acetamide (CAS No. 32433-28-6)
N-(Quinolin-4-yl)acetamide, identified by its Chemical Abstracts Service (CAS) number 32433-28-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered considerable attention due to its versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural framework of N-(Quinolin-4-yl)acetamide incorporates a quinoline moiety, a heterocyclic aromatic ring system renowned for its broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their potential in treating various diseases, including infectious disorders and cancer.
The pharmacological relevance of N-(Quinolin-4-yl)acetamide stems from its ability to interact with biological targets in complex ways. The quinoline ring is a privileged scaffold in drug design, exhibiting properties that make it an attractive candidate for modulating enzyme activity and receptor binding. In recent years, advancements in computational chemistry and high-throughput screening have facilitated the discovery of quinoline-based compounds with enhanced efficacy and reduced toxicity. N-(Quinolin-4-yl)acetamide exemplifies this trend, as it has been explored in several preclinical studies for its potential therapeutic benefits.
In the realm of medicinal chemistry, the synthesis of N-(Quinolin-4-yl)acetamide involves sophisticated organic transformations that highlight the compound's synthetic accessibility and versatility. The amide functional group in its structure contributes to its solubility and bioavailability, making it a promising candidate for further pharmacological investigation. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic acyl substitution, to optimize the yield and purity of this compound. These methodologies underscore the growing importance of N-(Quinolin-4-yl)acetamide as a building block for more complex drug candidates.
The biological activity of N-(Quinolin-4-yl)acetamide has been systematically evaluated in multiple preclinical models. Studies have demonstrated its potential in inhibiting key enzymes involved in cancer cell proliferation and metabolism. Furthermore, its interaction with specific protein targets has been explored, revealing mechanisms that could lead to novel therapeutic interventions. The quinoline moiety's ability to modulate these biological pathways makes N-(Quinolin-4-yl)acetamide a valuable asset in drug discovery pipelines.
Emerging research indicates that N-(Quinolin-4-yl)acetamide may also exhibit properties relevant to anti-inflammatory and neuroprotective applications. The compound's structural features allow it to engage with inflammatory mediators and neural receptors, suggesting potential benefits in managing chronic inflammatory conditions and neurodegenerative diseases. These findings align with the broader trend of utilizing quinoline derivatives to address multifaceted therapeutic challenges.
The development of N-(Quinolin-4-yl)acetamide
The synthetic pathways for producing N-( The future prospects of N-(
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